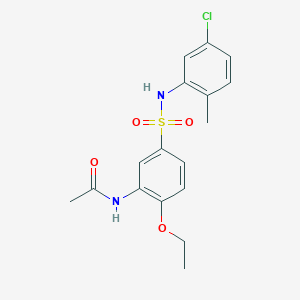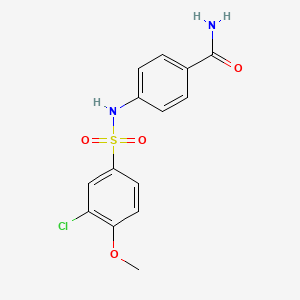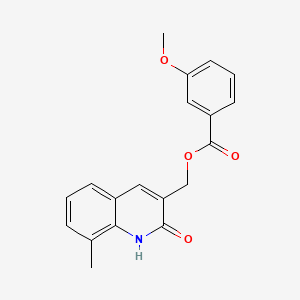
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target the Janus kinase family of enzymes that play a critical role in the immune system.
Wirkmechanismus
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide works by selectively inhibiting the Janus kinase family of enzymes, which are involved in the signaling pathways that regulate immune cell activation and proliferation. By blocking these enzymes, this compound is able to reduce the activity of immune cells, thereby reducing inflammation and preventing damage to healthy tissues.
Biochemical and Physiological Effects:
In addition to its immunosuppressive effects, this compound has been shown to have a number of other biochemical and physiological effects. These include the inhibition of cytokine production, the modulation of T-cell function, and the suppression of B-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide for lab experiments is its specificity for the Janus kinase family of enzymes, which allows for targeted inhibition of immune cell activity. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide and other Janus kinase inhibitors. These include the development of more selective inhibitors, the identification of new therapeutic applications, and the investigation of potential combination therapies with other immunomodulatory drugs. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in the treatment of autoimmune and inflammatory diseases.
Synthesemethoden
The synthesis of N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves a multistep process that begins with the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide. The resulting product is then reacted with ethyl bromoacetate to form the ethyl ester. This is followed by a reduction step using lithium aluminum hydride to produce the corresponding alcohol, which is then reacted with 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have shown promising results in the treatment of these conditions, with this compound demonstrating significant improvements in disease activity and symptom relief.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-16-18-17(24-19-16)14-11-13(9-10-15(14)23-4-2)25(21,22)20-12-7-5-6-8-12/h9-12,20H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXTLTVEJFSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

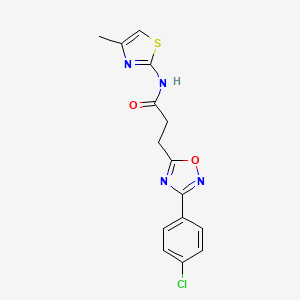
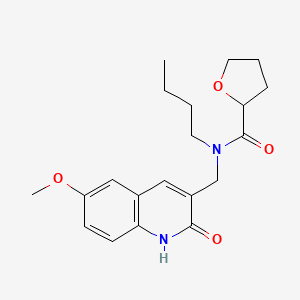
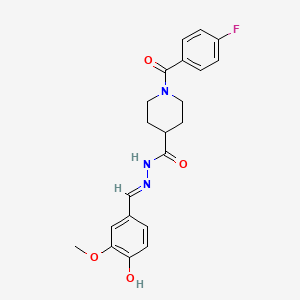
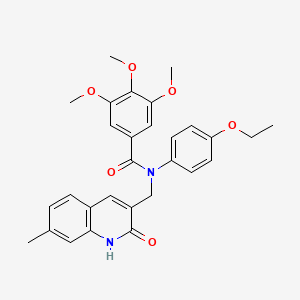

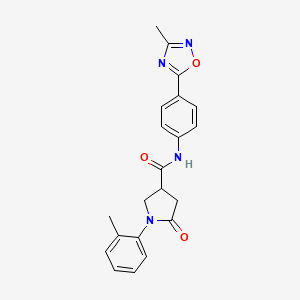
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)

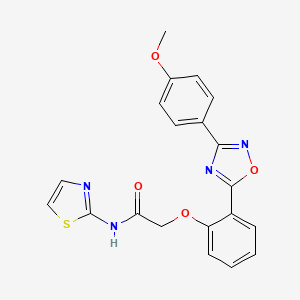
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
